2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane;(4R,6R)-1,6-dimethyl-4-propan-2-ylcyclohexene;(2R,4R)-2-methyl-1-methylidene-4-propan-2-ylcyclohexane
Overview
Description
The compound 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane is a bicyclic hydrocarbon with the molecular formula C10H16 . . This compound is characterized by its unique bicyclic structure, which includes a three-membered ring fused to a six-membered ring. The other two compounds, (4R,6R)-1,6-dimethyl-4-propan-2-ylcyclohexene and (2R,4R)-2-methyl-1-methylidene-4-propan-2-ylcyclohexane , are stereoisomers of camphene, each having distinct spatial arrangements of their atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane can be achieved through several methods. One common method involves the isomerization of α-pinene under acidic conditions . This reaction typically uses a strong acid, such as sulfuric acid, to catalyze the rearrangement of α-pinene into camphene. The reaction conditions include maintaining a temperature of around 50-60°C and using a solvent like benzene or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of camphene often involves the fractional distillation of turpentine oil , which contains a mixture of terpenes, including α-pinene . The α-pinene is then subjected to isomerization to produce camphene. This process is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane: undergoes various chemical reactions, including:
Substitution: Halogenation of camphene can produce halogenated derivatives, which are valuable in organic synthesis.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution at room temperature.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst at elevated temperatures.
Substitution: Chlorine (Cl2) or bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4) at room temperature.
Major Products
Oxidation: Camphor (C10H16O)
Reduction: Isobornyl derivatives
Substitution: Halogenated camphene derivatives
Scientific Research Applications
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane: has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt the cell membranes of microorganisms, leading to cell lysis and death . In the case of its use as a fragrance, camphene interacts with olfactory receptors in the nasal cavity, triggering a sensory response .
Comparison with Similar Compounds
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane: can be compared with other similar compounds, such as:
These comparisons highlight the uniqueness of camphene’s bicyclic structure and its specific chemical properties.
Properties
IUPAC Name |
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane;1,6-dimethyl-4-propan-2-ylcyclohexene;2-methyl-1-methylidene-4-propan-2-ylcyclohexane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20.C10H16/c2*1-8(2)11-6-5-9(3)10(4)7-11;1-7-8-4-5-9(6-8)10(7,2)3/h5,8,10-11H,6-7H2,1-4H3;8,10-11H,3,5-7H2,1-2,4H3;8-9H,1,4-6H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPXXXJSNSMISE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1=C)C(C)C.CC1CC(CC=C1C)C(C)C.CC1(C2CCC(C2)C1=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Oils, nutmeg | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Solubility |
Insol in water, sol in 1 vol alc, in 3 vol 90% alc, Sol in fixed oils, mineral oil; slightly sol in cold al; very sol in hot alc, chloroform, ether; insol in glycerin, propylene glycol. | |
Details | Lewis, R.J. Sax's Dangerous Properties of Industrial Materials. 9th ed. Volumes 1-3. New York, NY: Van Nostrand Reinhold, 1996., p. 2511 | |
Record name | OIL OF NUTMEG | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1930 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.859-0.924 @ 25 °C/25 °C | |
Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1167 | |
Record name | OIL OF NUTMEG | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1930 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless or pale yellow liq | |
CAS No. |
8008-45-5 | |
Record name | Oils, nutmeg | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oils, nutmeg | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.287 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OIL OF NUTMEG | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1930 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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